5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a 4-bromo-phenyl substituent at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents . It has also been reported to inhibit Cytochrome bd oxidase (Cyt-bd) , an attractive drug target in Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets, leading to significant antimycobacterial activity against Mycobacterium tuberculosis
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its antimycobacterial activity
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . Some of the compounds in this class were found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . These compounds were also found to be non-cytotoxic .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their activity .
Cellular Effects
It has been suggested that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of such compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene and formamide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivative.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Reduced derivatives of the thieno[2,3-d]pyrimidine core.
Scientific Research Applications
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also feature a fused pyrimidine ring system and are known for their biological activities.
Uniqueness
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the thieno[2,3-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLDBSICXJAWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352482 | |
Record name | 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307512-24-9 | |
Record name | 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.